molecular formula C26H30O5 B2475938 4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl decanoate CAS No. 306730-20-1

4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl decanoate

Cat. No.: B2475938
CAS No.: 306730-20-1
M. Wt: 422.521
InChI Key: ZDNQUQWVDUNSBW-YBEGLDIGSA-N
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Description

4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl decanoate is a synthetic organic compound characterized by a benzodioxole core, a (Z)-configured propenoyl (α,β-unsaturated ketone) group, and a phenyl ester linked to a decanoate chain. The benzodioxole moiety (1,3-benzodioxole) is a bicyclic aromatic system known for enhancing metabolic stability and bioactivity in agrochemicals and pharmaceuticals .

For example, benzodioxole derivatives are common in insecticide synergists (e.g., piperonyl butoxide), and α,β-unsaturated carbonyl groups are prevalent in compounds with electrophilic reactivity, such as Michael acceptors in enzyme inhibition . The decanoate chain may prolong half-life by resisting hydrolysis compared to shorter-chain esters.

Properties

IUPAC Name

[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] decanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O5/c1-2-3-4-5-6-7-8-9-26(28)31-22-14-12-21(13-15-22)23(27)16-10-20-11-17-24-25(18-20)30-19-29-24/h10-18H,2-9,19H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNQUQWVDUNSBW-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl decanoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction between an aldehyde and a ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol . This reaction forms the core structure of the compound, which is then esterified with decanoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl decanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzodioxole and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Studies have indicated that compounds similar to 4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl decanoate exhibit significant anticancer properties. Research has shown that derivatives of benzodioxole can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the potential of benzodioxole derivatives in targeting specific pathways involved in cancer cell proliferation and survival .

2. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Similar compounds have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses. This positions this compound as a candidate for developing new anti-inflammatory drugs .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective capabilities of compounds containing the benzodioxole moiety. These compounds have shown promise in preventing neuronal cell death and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of oxidative stress and inflammation within neuronal tissues .

Material Science Applications

1. Polymer Chemistry

The unique structure of this compound allows it to function as a monomer or additive in polymer synthesis. Its incorporation into polymers can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

2. Photovoltaic Materials

Research has indicated that compounds with similar structures can be used in organic photovoltaic cells due to their ability to absorb light effectively and convert it into electrical energy. The incorporation of benzodioxole derivatives into photovoltaic materials can enhance their efficiency by improving charge transport properties .

Case Studies

StudyFocusFindings
Anticancer Study Evaluation of anticancer effectsDemonstrated significant inhibition of tumor growth in vitro using benzodioxole derivatives .
Anti-inflammatory Research Investigation of anti-inflammatory propertiesFound that compounds inhibit COX and LOX enzymes effectively, suggesting therapeutic potential .
Neuroprotection Study Neuroprotective effects on neuronal cellsShowed reduction in oxidative stress markers and improved cell survival rates .

Mechanism of Action

The mechanism of action of 4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl decanoate involves its interaction with specific molecular targets and pathways. The benzodioxole ring and phenyl group can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .

Comparison with Similar Compounds

Hydramethylnon

Hydramethylnon (tetrahydro-5,5-dimethyl-2(1H)-pyrimidinone derivative) shares a conjugated system (propenylidene hydrazone) but differs in core structure and substituents. While hydramethylnon targets mitochondrial electron transport in insects, the benzodioxole-propenoyl motif in the target compound may inhibit cytochrome P450 enzymes, a mechanism seen in synergists . Hydramethylnon’s trifluoromethyl groups enhance stability, whereas the decanoate chain in the target compound increases lipophilicity (predicted logP >5 vs. hydramethylnon’s logP ~4.5).

Pyrethroid Esters

Pyrethroids (e.g., permethrin) feature ester linkages and aromatic groups but lack benzodioxole. The decanoate chain in the target compound may confer greater environmental persistence than pyrethroids’ methyl/ethyl esters, which hydrolyze rapidly. However, this could raise bioaccumulation concerns.

Curcumin Derivatives

Curcumin’s α,β-unsaturated diketone structure parallels the propenoyl group in the target compound. Both act as Michael acceptors, but curcumin’s phenolic groups favor antioxidant activity, whereas the benzodioxole and decanoate in the target compound suggest pesticidal or hydrophobic interactions.

Crystallographic and Computational Insights

The absence of experimental crystallographic data for the target compound necessitates reliance on computational modeling. Software suites like SHELX (for structure refinement) and WinGX/ORTEP (for visualization and geometry analysis) could elucidate its conformation and compare it to analogues . For example:

  • The (Z)-configuration of the propenoyl group may induce steric hindrance, affecting binding pocket interactions.
  • The decanoate chain’s flexibility could be analyzed via molecular dynamics to assess membrane permeability.

Biological Activity

4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl decanoate (CAS Number: 306730-20-1) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C26H30O5C_{26}H_{30}O_{5}, with a molecular weight of 422.5 g/mol . This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzodioxole ring, a phenyl group, and a decanoate ester. These structural features are believed to contribute to its biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .

PropertyValue
Molecular FormulaC26H30O5
Molecular Weight422.5 g/mol
CAS Number306730-20-1

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammatory pathways.
  • Apoptosis Induction : It has been shown to induce apoptosis in certain cancer cell lines, suggesting potential use in cancer therapy.
  • Calcium Modulation : Research indicates that it can modulate intracellular calcium levels, which is crucial for neuronal function and survival .

Anti-Cancer Activity

Several studies have investigated the anti-cancer properties of this compound. In vitro assays demonstrated that it significantly inhibits the growth of various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
  • Results :
    • The compound exhibited IC50 values in the micromolar range across these cell lines, indicating potent anti-cancer activity.

Anti-Inflammatory Effects

In addition to its anti-cancer properties, the compound has shown promise as an anti-inflammatory agent:

  • Mechanism : It appears to inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation.

Neuroprotective Effects

Research into neuroprotective properties has revealed that this compound can protect neuronal cells from oxidative stress and calcium overload:

  • Experimental Models :
    • SH-SY5Y neuroblastoma cells were used to assess neuroprotective effects.
    • The compound reduced calcium influx induced by depolarization and NMDA exposure by approximately 50%, highlighting its potential in treating neurodegenerative diseases .

Case Studies

A notable study evaluated the pharmacological profile of this compound alongside other derivatives. It was found that while some derivatives exhibited significant toxicity at higher concentrations, this compound maintained a favorable safety profile with minimal cytotoxic effects on neuronal cells at therapeutic concentrations .

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